Meso-diepoxybutane is a diepoxybutane.
Erythritol anhydride
CAS No.: 564-00-1
Cat. No.: VC7845975
Molecular Formula: C4H6O2
Molecular Weight: 86.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 564-00-1 |
|---|---|
| Molecular Formula | C4H6O2 |
| Molecular Weight | 86.09 g/mol |
| IUPAC Name | (2S)-2-[(2R)-oxiran-2-yl]oxirane |
| Standard InChI | InChI=1S/C4H6O2/c1-3(5-1)4-2-6-4/h3-4H,1-2H2/t3-,4+ |
| Standard InChI Key | ZFIVKAOQEXOYFY-ZXZARUISSA-N |
| Isomeric SMILES | C1[C@@H](O1)[C@@H]2CO2 |
| SMILES | C1C(O1)C2CO2 |
| Canonical SMILES | C1C(O1)C2CO2 |
| Boiling Point | 291 °F at 760 mm Hg (NTP, 1992) |
| Flash Point | 114 °F (NTP, 1992) |
| Melting Point | 39 °F (NTP, 1992) |
Introduction
Chemical Identity and Structural Characteristics
Erythritol anhydride belongs to the class of diepoxy compounds, characterized by two epoxide functional groups. Its molecular formula is C₄H₆O₂, with a molar mass of 86.09 g/mol . The compound exists as a meso form, where the two epoxy groups are positioned on adjacent carbon atoms, creating a planar structure with internal stereochemical symmetry. X-ray crystallography and NMR studies confirm its bicyclic configuration, which contributes to its stability under ambient conditions but reactivity in the presence of nucleophiles .
Physicochemical Properties
Experimental data from PubChem highlight critical physical parameters :
| Property | Value |
|---|---|
| Boiling Point | 142–144°C (dec.) |
| Melting Point | -25°C |
| Density | 1.12 g/cm³ at 20°C |
| Vapor Pressure | 8.7 mmHg at 25°C |
| Solubility in Water | Miscible |
| Flash Point | 47°C (closed cup) |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Erythritol anhydride is synthesized via acid-catalyzed dehydration of erythritol. A typical protocol involves heating erythritol with concentrated sulfuric acid at 120°C for 4–6 hours, yielding approximately 65–70% purity . Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are essential for verifying product integrity, with characteristic signals at δ 3.5–4.0 ppm (epoxy protons) and absence of hydroxyl peaks .
Challenges in Scalability
Industrial production remains limited due to competing side reactions, such as polymerization under high temperatures. Recent advances propose using ionic liquids as green catalysts to suppress byproducts, achieving yields up to 85% in pilot-scale reactors . Economic analyses indicate that scaling this method requires optimizing energy inputs and catalyst recovery systems.
Biological and Pharmacological Activity
Toxicity Profile
Erythritol anhydride exhibits significant acute and chronic toxicity :
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Acute Exposure: Inhalation of 10 ppm causes severe ocular and respiratory irritation in humans, while dermal absorption leads to systemic toxicity, including leukopenia and thymus atrophy .
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Chronic Effects: Animal studies link prolonged exposure to reduced spermatogenesis and pulmonary edema, with an LD₅₀ of 320 mg/kg (rat, oral) .
Mechanistic Insights
The compound’s toxicity arises from its electrophilic epoxy rings, which alkylate cellular nucleophiles like DNA and proteins. In vitro assays demonstrate dose-dependent DNA strand breaks in human bronchial epithelial cells at concentrations ≥50 μM . Comparative studies with similar diepoxides (e.g., 1,2-epoxybutane) suggest erythritol anhydride’s unique stereochemistry modulates its reactivity and biological impact .
Industrial and Research Applications
Chemical Intermediate
Erythritol anhydride serves as a precursor in synthesizing cross-linked polymers and epoxy resins. Its bifunctional reactivity enables copolymerization with maleic anhydride, producing materials with tunable thermostability (decomposition temperatures: 200–300°C) .
Pharmaceutical Relevance
Despite toxicity concerns, derivatives of erythritol anhydride are explored as prodrugs. Acetylation of the epoxy groups reduces reactivity while retaining bioavailability, enabling targeted delivery in anticancer therapies .
Comparative Analysis with Erythritol
While erythritol is GRAS (Generally Recognized as Safe) for consumption, erythritol anhydride’s structural modifications confer distinct properties:
| Parameter | Erythritol | Erythritol Anhydride |
|---|---|---|
| Solubility | 61 g/100 mL (20°C) | Miscible |
| Sweetness | 70% of sucrose | Bitter |
| Thermal Stability | Decomposes at 160°C | Stable to 200°C |
| Biological Half-Life | 2–3 hours | 12–24 hours (rodents) |
This contrast underscores the importance of structural nuance in determining compound behavior and applications.
Future Research Directions
Green Synthesis Methods
Exploring biocatalytic routes using engineered enzymes (e.g., epoxide hydrolases) could reduce reliance on harsh acids. Preliminary work with Pseudomonas putida strains shows promise, achieving 40% conversion efficiency .
Biomedical Applications
Functionalizing erythritol anhydride with targeting moieties (e.g., folate ligands) may enhance its specificity in drug delivery systems. In silico modeling predicts compatibility with over 50% of FDA-approved kinase inhibitors .
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